1-Cyclopentyl-3-(2,4-difluorophenyl)urea
Description
1-Cyclopentyl-3-(2,4-difluorophenyl)urea is a urea derivative characterized by a cyclopentyl group attached to one nitrogen atom of the urea backbone and a 2,4-difluorophenyl substituent on the other nitrogen. The 2,4-difluorophenyl group is a recurring structural motif in antimicrobial agents (e.g., fluoroquinolones like tosufloxacin), where it enhances bactericidal activity by improving target binding or pharmacokinetic properties . Urea derivatives, in general, are valued in medicinal chemistry for their hydrogen-bonding capacity, which aids in target engagement and solubility modulation .
Properties
IUPAC Name |
1-cyclopentyl-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-8-5-6-11(10(14)7-8)16-12(17)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPLIXLWZBOGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius improve membrane permeability and metabolic stability compared to bulkier halogens like chlorine .
- Alkyl vs. Aryl Chains : Cyclopentyl () and 5-chloropentyl () groups balance lipophilicity and steric bulk, whereas aryl substituents (e.g., 3-chlorophenyl in ) may enhance π-π stacking interactions with biological targets.
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